
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide, also known as SNC80, is a selective agonist of the delta-opioid receptor. This compound has been extensively studied for its potential therapeutic applications in pain management and addiction treatment.
Wirkmechanismus
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide acts as a selective agonist of the delta-opioid receptor, which is a G protein-coupled receptor. Upon activation, the delta-opioid receptor activates a signaling cascade that ultimately leads to the modulation of pain and reward pathways. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide has been shown to produce analgesic effects by reducing the release of neurotransmitters involved in pain signaling, such as substance P and glutamate. It has also been shown to reduce drug-seeking behavior by reducing the release of dopamine in the mesolimbic reward pathway.
Biochemical and Physiological Effects
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide has been shown to reduce the release of neurotransmitters involved in pain signaling, such as substance P and glutamate. It has also been shown to reduce the release of dopamine in the mesolimbic reward pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide in lab experiments is its selectivity for the delta-opioid receptor. This allows for more precise modulation of pain and reward pathways compared to non-selective opioid agonists. However, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide has a relatively low potency compared to other delta-opioid receptor agonists, which can limit its effectiveness in some experiments. Additionally, the synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide is relatively complex and low-yielding, which can limit its availability for lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide. One area of research is the development of more potent and selective delta-opioid receptor agonists. This could lead to more effective pain management and addiction treatment options. Another area of research is the development of novel delivery methods for 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide, such as transdermal patches or implantable devices. This could improve the convenience and efficacy of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide-based therapies. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide in humans.
Synthesemethoden
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-isopropylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,3-dihydro-1H-isoquinoline to form the amide bond. The final step involves the reduction of the nitro group in the resulting compound to form 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. It has been shown to be a potent and selective agonist of the delta-opioid receptor, which is involved in the modulation of pain and reward pathways. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15(2)16-7-9-19(10-8-16)21-20(23)14-22-12-11-17-5-3-4-6-18(17)13-22/h3-10,15H,11-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAVDRIOGGOICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)


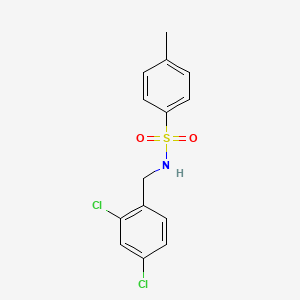
![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
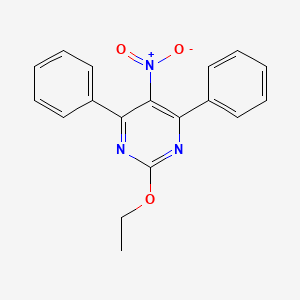
![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)

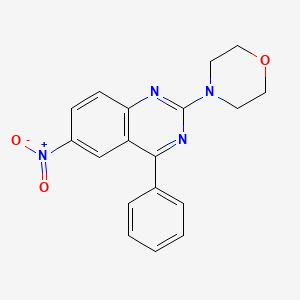
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5782857.png)
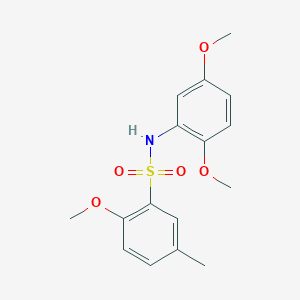
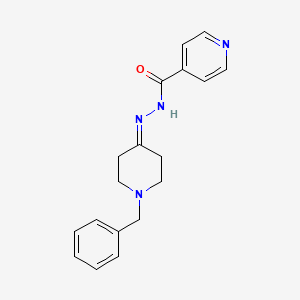
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)
![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)